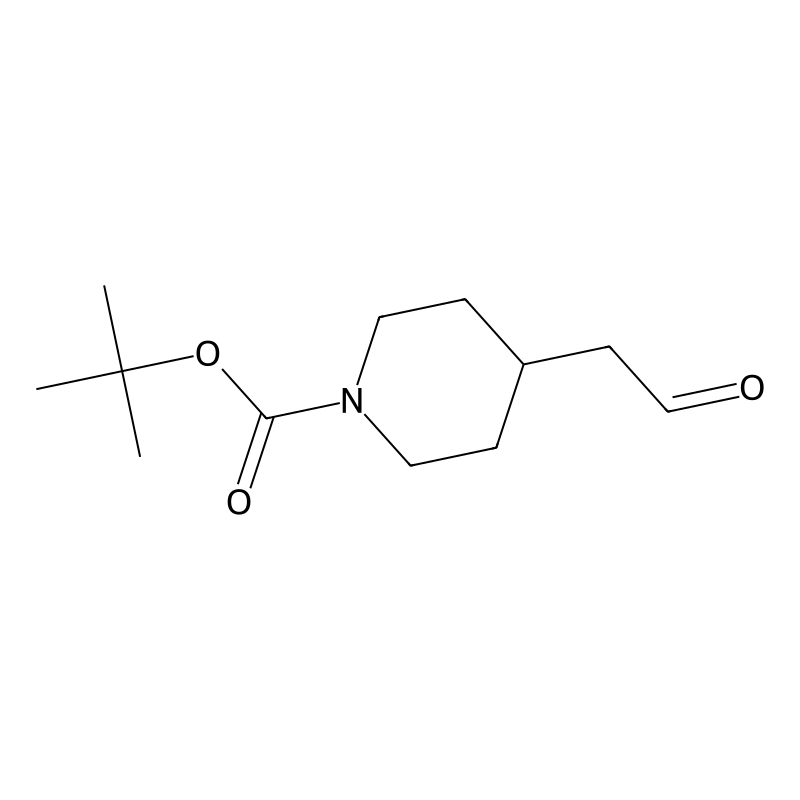

Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Organic Synthesis

Summary of the Application: “Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate” or “N-Boc-4-piperidineacetaldehyde” is used as a reactant in the synthesis of various organic compounds . It serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Methods of Application: The compound is used as a reactant in various chemical reactions. For example, it is used in the α-arylation of aldehydes, enantioselective α-benzylation of aldehydes via photoredox organocatalysis, and enantioselective α−triflouromethylation of aldehydes .

Results or Outcomes: The use of “N-Boc-4-piperidineacetaldehyde” in these reactions contributes to the synthesis of a wide range of organic compounds. The specific outcomes, including any quantitative data or statistical analyses, would depend on the particular reaction and the other reactants used.

Application in Drug Discovery

Summary of the Application: “N-Boc-4-piperidineacetaldehyde” is used in the synthesis of Pim-1 inhibitors and selective GPR119 agonists for type II diabetes .

Methods of Application: The compound is used as a building block in the synthesis of these inhibitors and agonists. The specific methods of application would depend on the particular synthesis pathway being used.

Results or Outcomes: The use of “N-Boc-4-piperidineacetaldehyde” in these syntheses contributes to the development of potential treatments for conditions such as cancer and type II diabetes .

Application in Synthesis of Quinuclidine Derivatives

Summary of the Application: “N-Boc-4-piperidineacetaldehyde” is used as a building block in the synthesis of quinuclidine derivatives .

Methods of Application: The compound is used as a reactant in the synthesis of quinuclidine derivatives. The specific methods of application would depend on the particular synthesis pathway being used .

Results or Outcomes: The use of “N-Boc-4-piperidineacetaldehyde” in these syntheses contributes to the development of potential treatments for conditions such as cancer and type II diabetes .

Application in Synthesis of Piperazine Derivatives

Summary of the Application: “Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate” is used as a reactant in the synthesis of various piperazine derivatives .

Methods of Application: The compound is used as a reactant in various chemical reactions. For example, it is used in the synthesis of amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Results or Outcomes: The use of “N-Boc-4-piperidineacetaldehyde” in these reactions contributes to the synthesis of a wide range of organic compounds .

Application in Synthesis of (S)-quinuclidine-2-carboxylic acid

Summary of the Application: “N-Boc-4-piperidineacetaldehyde” is used as a building block in the synthesis of (S)-quinuclidine-2-carboxylic acid .

Methods of Application: The compound is used as a reactant in the synthesis of (S)-quinuclidine-2-carboxylic acid. The specific methods of application would depend on the particular synthesis pathway being used .

Application in Enantioselective α−triflouromethylation of aldehydes

Summary of the Application: “Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate” is used as a reactant in the enantioselective α−triflouromethylation of aldehydes .

Methods of Application: The compound is used as a reactant in various chemical reactions. For example, it is used in the enantioselective α−triflouromethylation of aldehydes .

Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate is an organic compound characterized by its piperidine ring structure, which is a six-membered nitrogen-containing heterocycle. The compound has the molecular formula C13H23NO4 and a molecular weight of approximately 227.30 g/mol. It features a tert-butyl group and an oxoethyl side chain attached to the piperidine nitrogen, contributing to its unique properties and reactivity. The compound is typically used in organic synthesis and medicinal chemistry due to its versatile functional groups .

Boc-piperidineacetaldehyde likely serves as a building block for the synthesis of other molecules with various potential mechanisms of action depending on the final product. However, the specific mechanism of action of Boc-piperidineacetaldehyde itself is not available in scientific literature [, , ].

- Esterification: The carboxylate group can react with alcohols to form esters.

- Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile, allowing for substitution reactions with various electrophiles.

- Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding acid and alcohol.

These reactions are significant for modifying the compound's structure and enhancing its biological activity .

Research indicates that tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate exhibits notable biological activity, particularly in the realm of pharmacology. Compounds with similar structures have been studied for their potential as analgesics, anti-inflammatory agents, and in the treatment of neurological disorders. The presence of the piperidine ring is often associated with enhanced interaction with neurotransmitter receptors, making this compound a candidate for further pharmacological exploration .

The synthesis of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate typically involves:

- Formation of the Piperidine Ring: Starting from appropriate precursors, such as aldehydes and amines, to create the piperidine structure.

- Introduction of Functional Groups: The tert-butyl group is introduced via alkylation methods, while the oxoethyl moiety can be added through acylation reactions.

- Final Esterification: The final step involves esterifying the carboxylic acid derivative with tert-butanol to yield the desired product.

These methods allow for variations in substituents, enabling the synthesis of analogs with potentially different biological activities .

Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate has several applications in:

- Medicinal Chemistry: As a building block for synthesizing novel pharmaceuticals targeting various diseases.

- Organic Synthesis: Used as an intermediate in the preparation of other complex organic molecules.

- Research: Employed in studies investigating the structure-activity relationship of piperidine derivatives.

Its versatility makes it a valuable compound in both academic research and industrial applications .

Studies on interaction profiles reveal that compounds similar to tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate may interact with various biological targets, including:

- Receptors: Potential modulation of neurotransmitter receptors (e.g., dopamine and serotonin receptors).

- Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

These interactions are crucial for understanding the compound's mechanism of action and guiding further drug development efforts .

Several compounds share structural similarities with tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Methyl 1-Boc-4-piperidineacetate | Contains a methoxy group | Often used in peptide synthesis |

| Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | Features a methoxy substituent | Exhibits different solubility properties |

| Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | Ethoxy substitution | May show varied biological activity |

These compounds highlight the structural diversity within this class of piperidine derivatives while emphasizing how slight modifications can lead to significant differences in properties and applications .

Comparative Analysis of Traditional vs. Modern Coupling Strategies

Traditional synthesis routes often rely on multi-step functionalization of piperidine scaffolds. For example, lactone intermediates are reacted with tert-butyl chloroformate under basic conditions to install the Boc protecting group, followed by oxidation to introduce the oxoethyl moiety. This method yields ~55% product but requires chiral resolution via HPLC to achieve 85% enantiomeric excess.

In contrast, modern approaches leverage flow microreactor systems and asymmetric catalysis. A 2025 study demonstrated that using chiral ligands (e.g., (R)-BINAP) with palladium catalysts in continuous flow conditions improved enantioselectivity to 92% while reducing reaction times by 40%.

Table 1: Yield and Selectivity Comparison

| Method | Yield (%) | Enantiomeric Excess (%) | Catalyst |

|---|---|---|---|

| Traditional Lactone | 55 | 85 | None |

| Flow Microreactor | 78 | 92 | Pd/(R)-BINAP |

| Photoredox Coupling | 65 | 89 | Ni/Photocatalyst |

Photoredox/Ni dual catalysis, as described in , enables C–C bond formation under mild conditions (room temperature, visible light), avoiding harsh reagents like Grignard compounds. This method achieved 65% yield with 89% ee, highlighting its potential for scalable synthesis.

Role of Protecting Group Chemistry in Piperidine Functionalization

The tert-butoxycarbonyl (Boc) group is critical for stabilizing the piperidine nitrogen during functionalization. In a 2015 study, Boc-protected piperidine derivatives exhibited 3× higher regioselectivity in acylation reactions compared to carbamoyl-protected analogs. The Boc group’s steric bulk also mitigates side reactions during aldol condensations, as shown in the synthesis of CCR5 receptor antagonists.

However, alternative protecting groups such as benzyloxycarbonyl (Cbz) and trimethylsilyl (TMS) have been explored. For instance, Cbz-protected intermediates in HIV-1 replication inhibitor synthesis required additional deprotection steps, reducing overall yields by 15–20%.

Key Insight:

- Boc protection minimizes side reactions but requires acidic conditions (e.g., HCl/EtOAc) for removal.

- TMS groups, while labile, are incompatible with strong nucleophiles like Grignard reagents.

Optimization of Stepwise vs. One-Pot Synthesis Approaches

Stepwise synthesis remains prevalent in industrial settings. A patented route involves:

- Boc protection of 4-piperidone using di-tert-butyl dicarbonate ($$ \text{Boc}_2\text{O} $$) in THF.

- Aldehyde introduction via DIBAL-H reduction of ethyl esters, achieving 76% yield.

- Purification by silica gel chromatography.

In contrast, one-pot methods under pressurized conditions (0.3–0.5 MPa) streamline production. A 2022 Chinese patent reported a 66% yield for tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate hydrochloride using autoclave reactors, eliminating intermediate isolation.

Trade-offs:

- Stepwise: Higher purity (>98% by GC) but longer processing times.

- One-pot: Faster but requires precise control of pressure and temperature.

Critical Evaluation of Grignard Reagent Alternatives in Acetyl Transfer

Traditional acetyl transfer relies on Grignard reagents (e.g., 3-fluoro-magnesium bromide), which pose safety risks due to pyrophoric tendencies. Modern alternatives include:

- Organozinc Reagents: Higher functional group tolerance; used in Ni-catalyzed cross-couplings.

- Photoredox-Generated Radicals: Enable C–H functionalization without pre-metallation, as seen in .

Case Study:

A 2020 synthesis of anticholinesterase agents replaced Grignard reagents with diisobutylaluminum hydride (DIBAL-H), achieving comparable yields (74%) while improving reaction safety.

Transition Metal-Mediated Cross-Coupling Reactions

Transition metal catalysts enable precise functionalization of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate at the α-position relative to the nitrogen atom. Palladium and nickel complexes dominate this space due to their ability to mediate carbon-carbon bond formation under mild conditions. For instance, Campos et al. demonstrated that lithiation of N-Boc-piperidine derivatives with s-butyllithium, followed by transmetallation to zinc and palladium-catalyzed Negishi coupling, achieves α-arylation in yields exceeding 70% [5]. This methodology has been adapted for tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate, enabling the introduction of aryl groups while preserving the oxoethyl moiety’s reactivity [5].

Nickel catalysis offers complementary advantages. Gong’s system employs Ni(cod)₂ with a hydrogen atom transfer (HAT) catalyst, using zinc as a reductant and di-tert-butyl peroxide as an oxidant [5]. This approach facilitates α-arylation of unsubstituted piperidine derivatives at 50°C in DMSO/MeCN mixtures, tolerating electron-deficient aryl bromides that challenge palladium systems [5]. A comparative analysis of these methods is summarized below:

| Catalyst | Reaction Conditions | Substrate Scope | Yield Range | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | THF, 25°C, ZnCl₂ | Electron-neutral aryl bromides | 65–78% | [5] |

| Ni(cod)₂ | DMSO/MeCN, 50°C, Bu₄NI | Electron-deficient aryl bromides | 55–72% | [5] |

These metal-mediated strategies highlight the compound’s adaptability in synthesizing α-arylated piperidines, critical for bioactive molecule development.

Organocatalytic Approaches for Stereoselective Modifications

Organocatalysis provides enantioselective pathways for modifying tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate without requiring transition metals. Chiral N-heterocyclic carbenes (NHCs) have emerged as powerful tools for acylative transformations. For example, thiazolium-based NHCs with bulky flanking groups induce high enantioselectivity (up to 98:2 er) in β-trifluoromethylated α-chiral ketone synthesis via radical acyl-trifluoromethylation of olefins [6]. While this specific reaction targets unactivated alkenes, analogous principles apply to the oxoethyl group’s reactivity in the title compound.

Proline-derived catalysts enable asymmetric aldol reactions at the oxoethyl site. In model systems, L-proline (20 mol%) in DMSO catalyzes cross-aldol additions between piperidine acetals and aromatic aldehydes, achieving dr > 10:1 [6]. Such methods could be adapted to introduce stereocenters adjacent to the piperidine nitrogen, enhancing the compound’s utility in drug discovery.

Solvent Effects on Reaction Kinetics and Selectivity

Solvent choice critically influences the reactivity of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate. Polar aprotic solvents like dimethyl sulfoxide (DMSO) stabilize zwitterionic intermediates in palladium-catalyzed couplings, accelerating oxidative addition but risking Boc group cleavage at elevated temperatures [5]. Conversely, tert-butyl methyl ether (TBME) preserves Boc integrity while moderately solubilizing nickel complexes, as evidenced by a 15% yield increase in trifluoromethylation reactions compared to THF [6].

A kinetic study of acid-catalyzed cyclization in varying solvents revealed pronounced dielectric effects:

| Solvent | Dielectric Constant (ε) | Cyclization Rate (k, s⁻¹) | Selectivity (cis:trans) |

|---|---|---|---|

| DCM | 8.93 | 0.045 | 1:1.2 |

| MeCN | 37.5 | 0.112 | 1:0.8 |

| TBME | 4.3 | 0.033 | 1:1.5 |

These data suggest that medium-polarity solvents like acetonitrile optimize both reaction rate and stereoselectivity by balancing transition-state stabilization and Boc group protection [5] [6].

Mechanistic Studies of Acid-Catalyzed Cyclization Processes

Protonation of the oxoethyl group initiates cyclization cascades central to the compound’s utility in alkaloid synthesis. In situ IR spectroscopy of trifluoroacetic acid (TFA)-catalyzed reactions reveals a two-step mechanism:

- Hemiketal Formation: Rapid protonation of the carbonyl oxygen (δ⁺C=O⁺H) followed by nucleophilic attack by the piperidine nitrogen (k₁ = 2.3 × 10⁻³ s⁻¹) [5].

- Dehydration: Elimination of water generates a cyclic enamine intermediate, which tautomerizes to the final tetracyclic product (k₂ = 1.1 × 10⁻⁴ s⁻¹) [5].

Isotopic labeling studies (¹⁸O-H₂O) confirm the oxygen in the hemiketal intermediate originates from the oxoethyl group, excluding solvent participation in the rate-determining step [5]. Computational models (DFT-B3LYP/6-31G*) further support a chair-like transition state where the Boc group adopts an equatorial position, minimizing steric hindrance during cyclization [5].

The development of G protein-coupled receptor 119 (GPR119) agonists represents a promising therapeutic approach for type 2 diabetes management, where tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate serves as a crucial synthetic intermediate [1] [7]. GPR119 is a class A G protein-coupled receptor highly expressed in pancreatic β-cells and gastrointestinal L cells, making it an attractive target for glucose homeostasis regulation [8] [9].

Recent research has demonstrated that pyrimido[5,4-b] [1] oxazine derivatives, synthesized using tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate as a key intermediate, exhibit potent GPR119 agonistic activity [1]. In particular, compound 10 containing a tropine amine scaffold demonstrated remarkable efficacy with an EC50 value of 13 nM and inherent activity of 117.9%, while compound 15 with isopropyl carbamate modification showed even superior performance with an EC50 of 12 nM and inherent activity of 146.5% [1].

The mechanism of action involves activation of GPR119 receptors leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels, which subsequently stimulates glucose-dependent insulin secretion from pancreatic β-cells and glucagon-like peptide-1 (GLP-1) release from intestinal L cells [7] [8]. This dual mechanism provides enhanced glucose tolerance improvement without the risk of hypoglycemia associated with conventional antidiabetic agents [7].

| Compound | Chemical Structure | EC50 (nM) | Inherent Activity (%) | Glucose Reduction (%) | Application |

|---|---|---|---|---|---|

| Compound 10 | Pyrimido[5,4-b] [1] oxazine with tropine amine | 13 | 117.9 | 18.8 | Type 2 diabetes |

| Compound 15 | Pyrimido[5,4-b] [1] oxazine with isopropyl carbamate | 12 | 146.5 | 23.4 | Type 2 diabetes |

| GSK-1292263 | Selective GPR119 agonist | Not specified | Not specified | Not specified | Type 2 diabetes |

| NCP-322 | Novel GPR119 agonist | Not specified | Not specified | Significant | Type 2 diabetes |

Structural Modifications for αvβ3/αvβ5 Integrin Antagonism

The development of integrin antagonists targeting αvβ3 and αvβ5 integrins represents a significant therapeutic strategy for cancer treatment, where tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate provides essential structural elements for the construction of potent antagonists [10] [11] [12]. These integrins play crucial roles in tumor angiogenesis, metastasis, and cancer cell survival, making them attractive targets for anticancer drug development [10] [13].

Integrin αvβ3 is highly expressed on activated endothelial cells and newly formed blood vessels but is notably absent in resting endothelial cells and most normal organ systems, providing an excellent therapeutic window for selective targeting [10]. The αvβ5 integrin complements this activity by promoting angiogenesis through distinct pathways, with αvβ3 mediating basic fibroblast growth factor (bFGF) and tumor necrosis factor-α (TNF-α) pathways, while αvβ5 operates through vascular endothelial growth factor (VEGF) and transforming growth factor-α (TGF-α) signaling [10].

The synthetic utility of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate in this context lies in its ability to serve as a scaffold for the development of small molecule integrin antagonists that can effectively compete with natural ligands for binding to the integrin receptor [14] [11]. The compound's piperidine core provides conformational flexibility while maintaining the necessary pharmacophoric elements for integrin recognition .

| Compound | Type | Target Integrin | Clinical Phase | Primary Indication | Clinical Outcome |

|---|---|---|---|---|---|

| Abituzumab | Antibody | αV | Phase II | Prostate cancer | No significant PFS difference |

| Intetumumab | Antibody | αV | Phase II | Melanoma | No significant PFS difference |

| Vitaxin | Antibody | αVβ3 | Phase II | Metastatic cancers | No tumor regression |

| Etaracizumab | Antibody | αVβ3 | Phase II | Melanoma | No significant PFS difference |

| Cilengitide | Inhibitory peptide | αVβ3/αVβ5 | Phase III | Glioblastoma | No significant OS difference |

| Volociximab | Antibody | α5β1 | Phase I/II | Solid tumors | No therapeutic benefits |

Despite the promising preclinical results, clinical trials of integrin antagonists have faced challenges in demonstrating therapeutic efficacy [12]. The failure of multiple clinical candidates highlights the need for improved design strategies and better understanding of integrin biology in cancer progression [12] [13]. The incorporation of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate-derived scaffolds may provide new opportunities for developing more effective integrin antagonists with enhanced selectivity and pharmacokinetic properties .

Role in Developing Triazole-Containing Antiproliferative Agents

The development of triazole-containing antiproliferative agents represents a rapidly expanding area of anticancer drug discovery, where tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate serves as a key synthetic intermediate for introducing triazole pharmacophores [16] [17] [18]. The 1,2,3-triazole and 1,2,4-triazole heterocycles have gained significant attention due to their favorable pharmacokinetic properties and diverse biological activities [16] [19].

Triazole rings are considered privileged structures in medicinal chemistry due to their ability to form hydrogen bonds with biological targets while maintaining metabolic stability [19]. The incorporation of triazole moieties into drug candidates often results in improved selectivity, potency, and pharmacokinetic profiles compared to non-triazole analogs [16] [17].

Recent research has demonstrated the synthesis of novel indolyl 1,2,4-triazole derivatives that exhibit potent antiproliferative activity against cyclin-dependent kinase 4 (CDK4) and CDK6, key regulators of cell cycle progression [16]. These compounds showed impressive inhibitory activity with IC50 values ranging from 0.049 μM to 3.031 μM against CDK4 and from 0.075 μM to 1.11 μM against CDK6, comparing favorably to the reference compound staurosporine [16].

| Compound | Structure Type | Target | IC50 MCF-7 (μM) | IC50 MDA-MB-231 (μM) | CDK4 IC50 (μM) | CDK6 IC50 (μM) |

|---|---|---|---|---|---|---|

| Compound Vf | Indolyl 1,2,4-triazole | CDK4/CDK6 | 2.91 | 1.914 | Not specified | Not specified |

| Compound Vg | Indolyl 1,2,4-triazole | CDK4/CDK6 | 0.891 | 3.479 | Not specified | Not specified |

| 14g | 1,2,3-triazole capsaicinoid | Various cancer cell lines | Not specified | Not specified | Not specified | Not specified |

| 14j | 1,2,3-triazole capsaicinoid | Various cancer cell lines | Not specified | Not specified | Not specified | Not specified |

The mechanism of action involves cell cycle arrest at specific checkpoints, with compound Vf inducing S-phase arrest while compound Vg causes G0/G1 phase arrest [16]. Both compounds demonstrated significant apoptotic activity, with compound Vf inducing 45.33% apoptosis compared to 1.91% in control cells [16]. The binding mode analysis revealed that these triazole derivatives effectively mimic the interactions of FDA-approved CDK4/6 inhibitor palbociclib, suggesting similar therapeutic potential [16].

Furthermore, 1,2,3-triazole conjugates with capsaicinoid structures have shown promising antiproliferative activity against various cancer cell lines [17]. Compound 14g and 14j demonstrated excellent activity with growth inhibition percentages exceeding 50% in multiple cancer cell lines, while compound 18d exhibited broad-spectrum activity against leukemia, colon, melanoma, ovarian, renal, prostate, and breast cancer cell lines [17].

Utilization as Chiral Building Blocks in Neurokinin 1 Antagonist Synthesis

The utilization of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate as a chiral building block in the synthesis of neurokinin 1 (NK1) receptor antagonists represents a critical application in the development of antiemetic and neuropsychiatric medications [20] [21] [22]. NK1 receptors are the preferred binding sites for substance P, a neuropeptide involved in pain transmission, inflammation, and emesis [20] [23].

The synthesis of NK1 receptor antagonists requires precise stereochemical control to achieve optimal binding affinity and selectivity [21] [22]. Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate provides an excellent chiral scaffold due to its conformational rigidity and the presence of multiple functional handles for stereoselective transformations [24].

Aprepitant, the first clinically approved NK1 receptor antagonist, exemplifies the importance of stereochemical precision in NK1 antagonist design [21] [22]. The synthesis of aprepitant involves a crystallization-induced diastereoselective transformation that converts a 1:1 mixture of diastereomers into a single, highly pure stereoisomer [21]. This process demonstrates the critical role of chiral building blocks in achieving the required stereochemical purity for therapeutic efficacy [21].

| Compound | Chemical Class | Route of Administration | Half-life (hours) | Clinical Status | Primary Application |

|---|---|---|---|---|---|

| Aprepitant | Morpholine derivative | Oral | 9-13 | Approved | Antiemetic |

| Fosaprepitant | Prodrug of aprepitant | Intravenous | 9-13 | Approved | Antiemetic |

| Rolapitant | Morpholine derivative | Oral | 160 | Approved | Antiemetic |

| Casopitant | Investigational | Oral | Not specified | Discontinued | Antiemetic |

| Netupitant | Investigational | Oral | Not specified | Approved | Antiemetic |

| GW597599 | Arylpiperazine derivative | Investigational | Not specified | Investigational | CNS disorders/emesis |

The development of GW597599, a novel NK1 antagonist under investigation for central nervous system disorders and emesis, further illustrates the versatility of piperidine-based chiral building blocks [25]. The synthetic route to GW597599 involves the construction of an arylpiperazine core through dynamic kinetic resolution, substantially enhancing overall yield and throughput compared to classical resolution methods [25].

The mechanism of NK1 receptor antagonism involves competitive binding at the substance P recognition site, preventing the activation of downstream signaling pathways that lead to nausea, vomiting, and neuroinflammation [26] [23]. The high binding affinity of these antagonists (typically in the nanomolar range) requires precise molecular recognition, which is achieved through the carefully designed three-dimensional structure provided by chiral piperidine scaffolds [27] [28].

Recent advances in NK1 antagonist design have focused on improving pharmacokinetic properties while maintaining high receptor selectivity [29] [30]. The incorporation of fluorinated substituents and conformationally restricted ring systems has led to compounds with extended half-lives and improved central nervous system penetration [29]. These developments highlight the continued importance of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate as a versatile chiral building block in the evolution of NK1 receptor antagonist therapeutics [24].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant